Hydroxy Cobicistat
Overview
Description
Hydroxy Cobicistat is a derivative of Cobicistat, a potent and selective inhibitor of human cytochrome P450 3A (CYP3A) enzymes . It is used as a pharmacokinetic enhancer to increase the systemic exposure of certain antiretroviral medications, thereby enabling increased anti-viral activity at a lower dosage . Unlike Ritonavir, another pharmacokinetic enhancer, Hydroxy Cobicistat does not have anti-HIV activity of its own .
Molecular Structure Analysis
The molecular formula of Hydroxy Cobicistat is C40H53N7O6S2 . It has a molar mass of 792.0 g/mol . The IUPAC name for Hydroxy Cobicistat is 1,3-thiazol-5-ylmethyl N- [ (2R,5R)-5- [ [ (2S)-2- [ [ [2- (2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate .
Chemical Reactions Analysis
Hydroxy Cobicistat is a potent and selective inhibitor of human cytochrome P450 3A (CYP3A) isoforms . The inhibition of CYP3A-mediated metabolism by Hydroxy Cobicistat increases the systemic exposure of CYP3A substrates .
Scientific Research Applications
Pharmacokinetics and Drug-Drug Interactions
Absence of Interactions with GHB
A study by Moltó et al. (2021) found no significant pharmacokinetic or pharmacodynamic drug-drug interactions between cobicistat and γ-hydroxybutyric acid (GHB).
Enhancing Intestinal Absorption
Research by Lepist et al. (2012) demonstrated that cobicistat inhibits intestinal efflux transporters, thereby increasing the absorptive flux of HIV protease inhibitors and other drugs.
Effect on Glomerular Filtration Rate
A study by German et al. (2012) evaluated cobicistat's effect on glomerular filtration rate, noting that it affects estimated glomerular filtration rate (eGFR) but not the actual GFR.
Inhibitor of Human CYP3A
Xu et al. (2010) identified cobicistat as a potent, selective inhibitor of human cytochrome P450 3A (CYP3A) enzymes, suggesting reduced liability for drug interactions compared to other inhibitors.
Pharmacoenhancement and Clinical Efficacy
Pharmacoenhancer of Atazanavir
A 2013 study by Gallant et al. compared cobicistat to ritonavir as pharmacoenhancers of atazanavir, finding comparable efficacy and safety profiles.
Review of Use as Pharmacokinetic Enhancer
Deeks (2014) reviewed cobicistat's role as a pharmacokinetic enhancer of HIV-1 protease inhibitors, highlighting its lower potential for drug interactions and no anti-HIV activity.
Effect on COVID-19 Treatment
Research by Mitjà et al. (2020) investigated hydroxychloroquine alone or in combination with cobicistat-boosted darunavir for treating mild COVID-19, finding no significant benefit.
Analytical and Experimental Studies
UV Spectrophotometric Determination
A study by Saha and Ahmed (2014) developed a UV spectrophotometric method for determining cobicistat in bulk form.
Metabolic Pathways and Enzymes
Wang et al. (2016) profiled cobicistat's metabolic pathways, identifying CYP3A4 and CYP2D6 as major enzymes contributing to its metabolism.
Stability Indicating Spectrophotometric Method
Research by Harini and Pawar Akm (2018) developed a spectrophotometric method for simultaneous determination of cobicistat and other drugs in pharmaceutical dosage forms.
Safety And Hazards
Future Directions
The future of Hydroxy Cobicistat and similar compounds lies in their potential to enhance the efficacy of antiretroviral drugs without risking the selection of potential drug-resistant HIV variants . Research is ongoing to develop new long-acting therapies, particularly those involving novel drug candidates such as Hydroxy Cobicistat .
properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53N7O6S2/c1-40(2,51)37-43-33(27-54-37)25-46(3)38(49)45-35(16-17-47-18-20-52-21-19-47)36(48)42-31(22-29-10-6-4-7-11-29)14-15-32(23-30-12-8-5-9-13-30)44-39(50)53-26-34-24-41-28-55-34/h4-13,24,27-28,31-32,35,51H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t31-,32-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDCQPXIILFDPF-FAJRIDIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53N7O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy Cobicistat | |
CAS RN |
1051463-40-1 | |
Record name | Hydroxy cobicistat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051463401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXY COBICISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R59G4A8U34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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